![molecular formula C15H25NO2 B3852251 N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine](/img/structure/B3852251.png)
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine
Overview
Description
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. This compound is a derivative of the well-known hallucinogen, mescaline, and has been studied for its potential therapeutic applications. DMMDA is a relatively new compound that has only recently been synthesized and studied, and its effects on the human body are still not fully understood. In
Mechanism of Action
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine binds to this receptor and activates it, leading to changes in brain activity and the release of neurotransmitters such as dopamine and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been shown to produce a range of psychoactive effects, including changes in perception, mood, and cognition. It has been reported to produce visual hallucinations, altered thinking, and feelings of euphoria. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in the brain and its potential therapeutic applications. However, N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine also has several limitations, including its short half-life and the potential for adverse effects such as increased heart rate and blood pressure.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine. One area of interest is its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine and its potential therapeutic applications.
Scientific Research Applications
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a strong affinity for serotonin receptors in the brain, which are involved in mood regulation. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-7-10-16(3)11-13-8-9-14(17-4)12(2)15(13)18-5/h8-9H,6-7,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNWXKXWZJYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=C(C=C1)OC)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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